molecular formula C16H14ClNO2 B11110821 (2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11110821
M. Wt: 287.74 g/mol
InChI Key: VJGAFRNSDPXSEX-KTKRTIGZSA-N
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Description

(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3-chlorophenyl group and a 4-methoxyphenyl group, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloroaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as solid-supported bases can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of epoxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2Z)-3-(3-bromophenyl)amino-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2Z)-3-[(3-chlorophenyl)amino]-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both a 3-chlorophenyl group and a 4-methoxyphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

(Z)-3-(3-chloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14ClNO2/c1-20-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(17)11-14/h2-11,18H,1H3/b10-9-

InChI Key

VJGAFRNSDPXSEX-KTKRTIGZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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